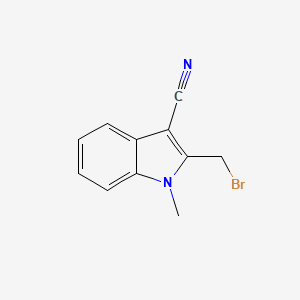

2-(bromomethyl)-1-methyl-1H-indole-3-carbonitrile

Description

2-(Bromomethyl)-1-methyl-1H-indole-3-carbonitrile is a halogenated indole-carbonitrile derivative characterized by a bromomethyl substituent at position 2, a methyl group at position 1, and a nitrile group at position 3. This compound is of interest in medicinal chemistry due to the reactive bromomethyl group, which facilitates further functionalization (e.g., nucleophilic substitution or cross-coupling reactions).

Properties

IUPAC Name |

2-(bromomethyl)-1-methylindole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-14-10-5-3-2-4-8(10)9(7-13)11(14)6-12/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXPOGOLGOMRBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1CBr)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-1-methyl-1H-indole-3-carbonitrile typically involves the bromination of 1-methyl-1H-indole-3-carbonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions. The bromination reaction proceeds via a free radical mechanism, where the bromine radical generated from NBS selectively brominates the methyl group at the second position of the indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters such as temperature, solvent flow rate, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-methyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted indole derivatives.

Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Substituted indole derivatives such as 2-(azidomethyl)-1-methyl-1H-indole-3-carbonitrile.

Oxidation: Indole-3-carboxaldehyde or indole-3-carboxylic acid.

Reduction: 2-(aminomethyl)-1-methyl-1H-indole-3-carbonitrile.

Scientific Research Applications

2-(Bromomethyl)-1-methyl-1H-indole-3-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a building block for molecules targeting specific biological pathways.

Industry: Utilized in the production of dyes and pigments due to its stable indole structure

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1-methyl-1H-indole-3-carbonitrile largely depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or nucleic acids, thereby modulating their function. The carbonitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity, solubility, and biological activity. Key analogs include:

- Bromine vs. Bromomethyl : The bromine atom in 13d (position 7) introduces electronic withdrawal, whereas the bromomethyl group in the target compound (position 2) combines steric bulk with moderate electronic effects.

- Phenyl vs. Methyl : The phenyl group in compound 3 increases molecular rigidity and lipophilicity, as reflected in its higher melting point (176–178°C vs. 158–159°C for 13d) .

2.2. Spectral and Physicochemical Properties

- IR Spectroscopy : All analogs show a characteristic C≡N stretch at ~2219–2220 cm⁻¹ .

- NMR Trends :

- Thermal Stability: Melting points correlate with molecular symmetry and substituent bulk.

Key Research Findings

- Crystal Packing : Bromine substituents influence molecular planarity. For example, 1-(4-bromophenyl)-2-methyl-1H-indole-3-carbonitrile exhibits a dihedral angle of 58.85° between indole and phenyl rings, reducing π-π interactions .

- Reactivity : The bromomethyl group is more reactive than aryl bromides, enabling nucleophilic substitutions (e.g., with amines or thiols) to generate diverse analogs.

Biological Activity

2-(Bromomethyl)-1-methyl-1H-indole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticholinesterase properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Structure and Composition

The compound features a bromomethyl group attached to the indole framework, which is known for its pharmacological potential. The presence of the carbonitrile group enhances its reactivity and biological profile.

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound. These methods typically involve the bromination of indole derivatives followed by the introduction of the carbonitrile group through nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of indole derivatives, including this compound. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| This compound | 20 | Escherichia coli |

| Standard Antibiotic (e.g., Penicillin) | 10 | Staphylococcus aureus |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits comparable activity to standard antibiotics, suggesting its potential as a therapeutic agent against resistant strains.

Anticholinesterase Activity

The anticholinesterase potential of this compound has also been investigated. Compounds with this structural motif can inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's.

Table 2: Anticholinesterase Activity Data

The IC50 value indicates that the compound is a potent inhibitor of AChE, making it a candidate for further development in treating cognitive disorders.

Study on Antimicrobial Efficacy

A recent study highlighted the efficacy of various indole derivatives, including our compound, against multi-drug resistant bacteria. The research demonstrated that modifications in the indole structure significantly influenced antimicrobial activity, with the bromomethyl substitution enhancing potency.

Research on Neuroprotective Effects

Another study focused on the neuroprotective effects of indole derivatives, showing that compounds similar to this compound could mitigate oxidative stress in neuronal cells. This suggests potential applications in neuroprotection and treatment of neurodegenerative diseases.

Q & A

Basic: What are the common synthetic routes for preparing 2-(bromomethyl)-1-methyl-1H-indole-3-carbonitrile, and how are the products characterized?

Methodological Answer:

The synthesis typically involves bromination of a pre-functionalized indole scaffold. For example, 1-(4-bromophenyl)-2-methyl-1H-indole-3-carbonitrile analogs are synthesized via nucleophilic substitution or Friedel-Crafts alkylation, followed by bromination at the methyl group . The title compound can be crystallized from a mixture of ethyl acetate and petroleum ether to obtain high-purity crystals suitable for X-ray diffraction . Characterization methods include:

- X-ray crystallography : Determines molecular conformation (e.g., dihedral angles between indole and substituent rings) and packing interactions .

- IR spectroscopy : Identifies the nitrile (–CN) stretch near 2,204 cm⁻¹ and bromomethyl (–CH₂Br) vibrations .

- LCMS/APCI : Confirms molecular weight (e.g., [M]⁻ peaks) and purity .

Basic: What spectroscopic and crystallographic parameters are critical for verifying the structural integrity of this compound?

Methodological Answer:

- Crystallographic parameters :

- R factor : ≤0.042 for high-resolution structures .

- Dihedral angles : For example, 58.85° between the indole core and bromophenyl substituent, indicating steric or electronic influences on conformation .

- Planarity : The indole ring system typically deviates by <1° from planarity, as seen in analogs like 1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile .

- Spectroscopic markers :

Advanced: How do substituents on the N-aryl group influence the molecular conformation of brominated indole derivatives?

Methodological Answer:

Substituents significantly alter dihedral angles and packing modes:

- Electron-withdrawing groups (e.g., Br) : Increase steric bulk, reducing dihedral angles (e.g., 58.85° for bromophenyl vs. 80.91° for chlorophenyl analogs) . This is validated via X-ray crystallography and density functional theory (DFT) calculations.

- Electron-donating groups (e.g., –OCH₃) : Induce greater planarity (dihedral angle 2.66° for methoxyphenyl vs. 0.95° for bromophenyl) due to reduced steric hindrance .

- Experimental validation : Compare crystallographic data across derivatives (e.g., 1-(4-bromophenyl) vs. 1-(4-methoxyphenyl)) to isolate substituent effects .

Advanced: What challenges arise in refining crystal structures of brominated indole derivatives, and how can software like SHELX address these?

Methodological Answer:

Challenges include:

- Disorder in bromine atoms : Due to high electron density, bromine may exhibit positional disorder. SHELXL refines this using PART instructions and anisotropic displacement parameters .

- Data-to-parameter ratio : A ratio ≥18.2 ensures reliable refinement (e.g., R factor = 0.042 in 1-(4-bromophenyl)-2-methyl-1H-indole-3-carbonitrile) .

- Validation tools : SHELXL’s CHIV command checks for chemically unreasonable H-bonding or van der Waals contacts, critical for brominated structures .

Advanced: How can contradictory crystallographic data (e.g., dihedral angles) in literature be resolved for brominated indoles?

Methodological Answer:

Contradictions often arise from:

- Crystallization conditions : Solvent polarity (e.g., ethyl acetate vs. DMSO) affects packing. For example, polar solvents may stabilize π-π interactions absent in nonpolar media .

- Substituent positioning : Meta vs. para substituents on the N-aryl group alter steric interactions. Compare analogs like 1-(3-bromophenyl) vs. 1-(4-bromophenyl) derivatives .

- Resolution strategies :

Basic: What safety protocols are essential when handling brominated indole derivatives during synthesis?

Methodological Answer:

- Reactive intermediates : Use inert atmospheres (N₂/Ar) to prevent decomposition of bromomethyl intermediates .

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact with brominated compounds .

- Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced: What strategies optimize the regioselective bromination of methylindole precursors?

Methodological Answer:

- Radical bromination : Use N-bromosuccinimide (NBS) and AIBN under UV light for selective bromination at the methyl group .

- Directing groups : The nitrile at C3 electronically deactivates the indole core, directing bromination to the methyl group .

- Monitoring : Track reaction progress via TLC (Rf ~0.41 in ethyl acetate/hexane) and LCMS for intermediate detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.